

Scientific Context & Rationale for ¹³C6 Labeling

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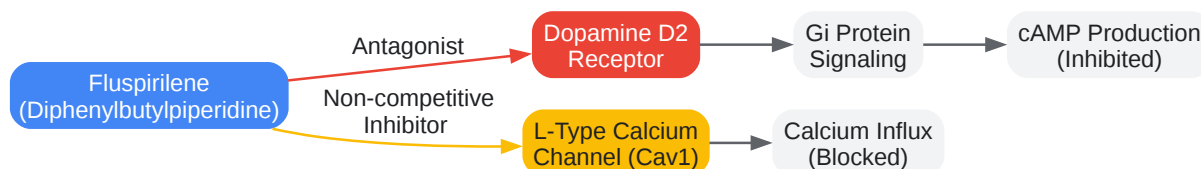
Compound of Interest

Compound Name: Fluspirilene-¹³C6

Cat. No.: B1160374

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Fluspirilene is a potent, long-acting antipsychotic agent belonging to the diphenylbutylpiperidine class. Pharmacodynamically, it operates via a dual mechanism: it acts as a highly selective antagonist at the dopamine D2 receptor and functions as a non-competitive inhibitor of voltage-gated L-type calcium channels (Cav1)[1]. Because of its high potency and long-acting depot formulation, circulating plasma concentrations are often extremely low, necessitating highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).



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Fluspirilene dual mechanism: Dopamine D2 antagonism and L-type calcium channel blockade.

The Causality Behind ¹³C6 Selection: To achieve high-fidelity quantification, a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required. While deuterated (D) standards are common, they frequently exhibit a chromatographic "isotope effect" in reversed-phase LC—shifting retention times slightly because deuterium alters the molecule's lipophilicity compared to protium. **Fluspirilene-¹³C6** resolves this critical flaw. Because carbon-13 does not alter the molecule's polarity, **Fluspirilene-¹³C6** perfectly co-elutes with the unlabeled analyte. This exact co-elution ensures that the SIL-IS experiences the exact same matrix ionization environment (ion suppression or enhancement) in the electrospray ionization (ESI) source at the exact millisecond of detection, providing a mathematically perfect correction factor.

Procurement & Vendor Qualification

When ordering **Fluspirilene-13C6** for regulated bioanalysis, strict attention must be paid to the Certificate of Analysis (CoA) provided by the vendor.

- Isotopic Purity (>99%): Critical to prevent unlabeled Fluspirilene present in the standard from artificially inflating your lower limit of quantification (LLOQ).
- Chemical Purity ($\geq 98\%$): Ensures accurate gravimetric preparation[2].
- Regulatory Status: While Fluspirilene is an active pharmaceutical ingredient (API), **Fluspirilene-13C6** for analytical use is typically shipped as a research chemical. Standard hazardous material handling protocols apply (Toxic if swallowed; handle in a well-ventilated space)[3].

Handling, Storage, and Solution Preparation

Fluspirilene is a highly lipophilic molecule ($XLogP3 \approx 5.86$)[3]. It is practically insoluble in aqueous buffers but demonstrates excellent solubility in organic solvents[2].

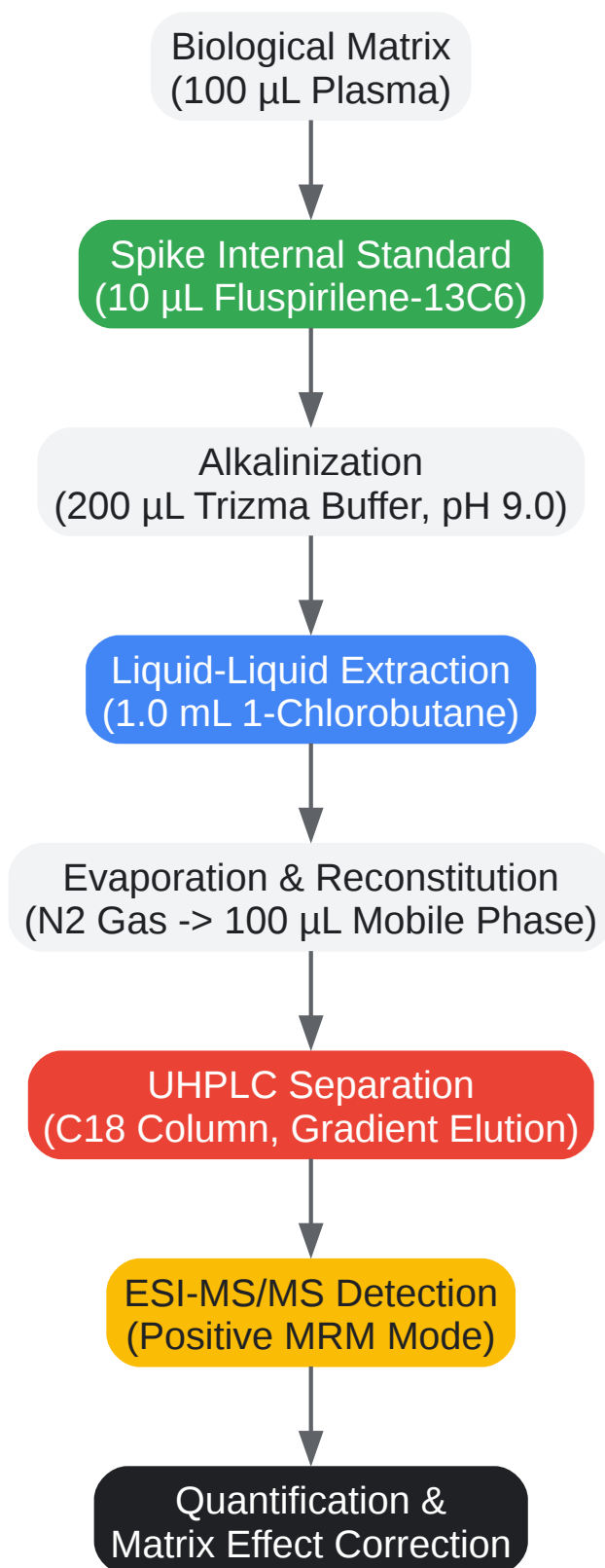
Causality in Handling: Due to its extreme lipophilicity, aqueous working solutions should not be stored for more than 24 hours to prevent precipitation or non-specific binding/adsorption to the walls of plastic microcentrifuge tubes[2]. Stock solutions should be prepared in 100% DMSO or DMF, purged with an inert gas (argon or nitrogen) to prevent oxidative degradation, and stored in amber glass vials to mitigate light sensitivity[2][4].

Table 1: Physicochemical and Handling Properties

Property	Specification / Value	Handling Implication
Molecular Weight	Unlabeled: 475.6 g/mol 13C6: 481.6 g/mol	Adjust gravimetric calculations for the 13C6 mass difference.
Solubility (Organic)	DMSO: ~10 mg/mL DMF: ~15 mg/mL[2]	Use DMSO or DMF for primary stock solution preparation.
Solubility (Aqueous)	< 0.3 mg/mL[2]	Do not prepare high-concentration stocks in water.
Storage (Solid)	Room Temp to -20°C[2][3]	Store desiccated. Stable for ≥4 years[2].
Storage (Solution)	-20°C or -80°C[4]	Use within 1 month at -20°C, or 6 months at -80°C[4].

Bioanalytical Protocol: Sample Preparation & LC-MS/MS

This protocol utilizes Liquid-Liquid Extraction (LLE) to isolate Fluspirilene and **Fluspirilene-13C6** from biological matrices (e.g., plasma). LLE is chosen over protein precipitation to remove endogenous phospholipids that cause severe ion suppression in the MS source.



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LC-MS/MS bioanalytical workflow for Fluspirilene quantification using a 13C6 internal standard.

Step-by-Step Methodology (Self-Validating System)

To ensure a self-validating system, always process a "Double Blank" (matrix only) and a "Zero Sample" (matrix + IS only) alongside your analytical batch to rule out cross-talk and isotopic interference.

- IS Working Solution Preparation: Dilute the DMSO stock of **Fluspirilene-13C6** into 50:50 Acetonitrile:Water to achieve a working concentration of 100 ng/mL.
- Sample Aliquot: Transfer 100 μ L of plasma (or calibration standard) into a clean 2.0 mL polypropylene tube.
- IS Spiking: Add 10 μ L of the **Fluspirilene-13C6** working solution. Vortex briefly.
- Alkalinization (Critical Causality Step): Add 200 μ L of Trizma buffer (pH ~9.0)[5]. Why? Fluspirilene contains a basic tertiary amine. Raising the pH above its pKa ensures the molecule is in its un-ionized (neutral) state, maximizing its partitioning into the non-polar organic solvent during the next step.
- Extraction: Add 1.0 mL of 1-chlorobutane[5]. Vortex vigorously for 5 minutes at 1500 rpm.
- Phase Separation: Centrifuge at 12,000 rpm for 5 minutes. The organic layer (top) will contain the highly lipophilic Fluspirilene, while polar matrix components remain in the aqueous layer (bottom).
- Evaporation: Transfer 800 μ L of the organic layer to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 40°C[5].
- Reconstitution: Reconstitute the dried residue in 100 μ L of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds[5].

LC-MS/MS Parameters

- Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

- Ionization: Electrospray Ionization (ESI) in Positive mode.

Table 2: Example Multiple Reaction Monitoring (MRM) Transitions

Analyte	Precursor Ion (m/z) [M+H] ⁺	Product Ion (m/z)	Purpose
Fluspirilene	476.2	233.1 / 109.1	Target Analyte Quantification
Fluspirilene-13C6	482.2	239.1 / 115.1	Internal Standard Correction

(Note: Exact product ions and optimal collision energies will vary based on the specific mass spectrometer geometry and should be tuned via direct infusion prior to batch analysis).

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Sources

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